molecular formula C35H57N3O3 B607195 DPM-1001 CAS No. 1471172-27-6

DPM-1001

Cat. No. B607195
CAS RN: 1471172-27-6
M. Wt: 567.86
InChI Key: RVANDQULNPITCN-DHKCSNTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DPM-1001 is a potent, specific, orally active, and non-competitive inhibitor of protein-tyrosine phosphatase (PTP1B) with an IC50 of 100 nM . It is an analog of the specific PTP1B inhibitor MSI-1436 . DPM-1001 has anti-diabetic properties .


Molecular Structure Analysis

The molecular structure of DPM-1001 is C35H57N3O3 . It has a molecular weight of 567.860 . DPM-1001 is a potent inhibitor of PTP1B . It is also mentioned that DPM-1001 is not charged, which increases its ability to cross the cell membrane and be used as a potential drug .


Physical And Chemical Properties Analysis

DPM-1001 has a molecular weight of 567.85 and a formula of C35H57N3O3 . It is a solid substance with a light yellow to brown color . It is soluble in DMSO at 100 mg/mL .

Mechanism of Action

Target of Action

DPM-1001 is a potent, specific, orally active, and non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key player in several human diseases and disorders, such as diabetes, obesity, and hematopoietic malignancies, through modulation of different signaling pathways .

Mode of Action

DPM-1001 interacts with the C-terminus of PTP1B in an ion-dependent manner . It shares similar inhibitory mechanisms with trodusquemine, a known PTP1B inhibitor .

Biochemical Pathways

PTP1B is a major negative regulator of numerous signaling cascades of metabolic and/or oncogenic relevance such as the insulin or epidermal growth factor (EGF) pathways . Therefore, an inhibitor of PTP1B, such as DPM-1001, would be expected to promote signaling through insulin and leptin receptors .

Pharmacokinetics

DPM-1001 is orally bioavailable . It also chelates copper, which enhances its potency as a PTP1B inhibitor . .

Result of Action

DPM-1001 has displayed anti-diabetic properties that were associated with enhanced signaling through insulin and leptin receptors in animal models of diet-induced obesity . It improved the viability of cells exposed to high copper .

Action Environment

While the specific environmental factors influencing DPM-1001’s action are not detailed in the available resources, it’s known that environmental factors can significantly impact the efficacy and stability of drugs. These factors can include temperature, pH, and the presence of other substances that might interact with the drug. In the case of DPM-1001, its ability to chelate copper suggests that its efficacy could be influenced by the copper levels in the body .

Future Directions

DPM-1001 has shown promising results in pre-clinical studies. It has been shown to remove excess copper from the organs of mouse models with Wilson’s Disease, including the liver and the brain . This suggests that DPM-1001 could potentially be used to treat disorders where levels of copper in the body are elevated, causing or contributing to pathology .

properties

IUPAC Name

methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H57N3O3/c1-24(10-13-32(40)41-4)28-11-12-29-33-30(15-17-35(28,29)3)34(2)16-14-26(21-25(34)22-31(33)39)37-20-8-7-18-36-23-27-9-5-6-19-38-27/h5-6,9,19,24-26,28-31,33,36-37,39H,7-8,10-18,20-23H2,1-4H3/t24-,25-,26-,28-,29+,30+,31-,33+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVANDQULNPITCN-MCVYBXALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCCNCC5=CC=CC=N5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCCNCC5=CC=CC=N5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H57N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 139291002

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